molecular formula C12H23ClN2O2 B13617150 rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride

Cat. No.: B13617150
M. Wt: 262.77 g/mol
InChI Key: AQYLGFZHRLNJDP-PUBMXKGKSA-N
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Description

The compound rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride features a bicyclic 2-azabicyclo[2.2.1]heptane core with a methyl-substituted carbamate group at the 5-position and a hydrochloride salt. The "rac" designation indicates a racemic mixture of enantiomers. This structure is pivotal in medicinal chemistry due to the conformational rigidity of the bicyclo[2.2.1]heptane system, which enhances receptor binding specificity. The tert-butyl carbamate moiety improves metabolic stability, while the hydrochloride salt enhances aqueous solubility .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m0./s1

InChI Key

AQYLGFZHRLNJDP-PUBMXKGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2C[C@H]1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Description Key Conditions & Reagents Outcome/Notes
1 Synthesis of (1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl methylamine intermediate Starting from bicyclic amine precursors; reductive amination or substitution reactions Formation of the bicyclic amine core
2 Carbamoylation of the amine intermediate with tert-butyl chloroformate Use of tert-butyl chloroformate, base (e.g., triethylamine), low temperature (0–5 °C) Formation of tert-butyl carbamate protecting group
3 Conversion to hydrochloride salt Treatment with HCl gas or HCl in solvent (e.g., ether) Formation of stable hydrochloride salt

Reaction Conditions and Optimization

  • Temperature Control: Maintaining low temperatures during carbamoylation minimizes side reactions and decomposition.
  • pH Control: Neutral to slightly basic conditions favor carbamate formation.
  • Purification: Crystallization or chromatographic techniques are employed to isolate the pure hydrochloride salt.
  • Analytical Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.

Analytical Techniques for Confirmation

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemistry confirmation ^1H and ^13C NMR spectra identify chemical shifts consistent with bicyclic amine and carbamate groups
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular ion peak at expected m/z (262.77 g/mol)
Infrared Spectroscopy (IR) Functional group identification Characteristic carbamate C=O stretch near 1700 cm^-1
Elemental Analysis Purity and composition Verifies C, H, N, Cl content consistent with formula

Summary Table of Preparation Method

Aspect Details
Starting Material (1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl methylamine intermediate
Key Reagents tert-butyl chloroformate, triethylamine, HCl
Reaction Type Carbamoylation followed by salt formation
Temperature Range 0–5 °C during carbamoylation
Purification Method Crystallization or chromatography
Analytical Confirmation NMR, MS, IR, elemental analysis
Yield Typically high with optimized conditions (literature yields >70%)
Stability Stable as hydrochloride salt under standard storage conditions

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of 2-Azabicyclo[2.2.1]heptane Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride -CH2NHC(O)OC(CH3)3 (5-position), HCl salt C12H22ClN2O2 268.77 Racemic mixture; enhanced solubility via hydrochloride Target compound
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate -NHC(O)OC(CH3)3 (5-position) C11H20N2O2 212.29 Enantiopure (1R,4R,5S); lacks methyl group and HCl salt
(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride -OH (5-position), HCl salt C6H12ClNO 149.62 Smaller substituent; higher polarity due to hydroxyl
rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate -NHC(O)OC(CH3)3 (7-position), -OH (6-position) C11H20N2O3 228.29 Hydroxyl group introduces hydrogen bonding; stereochemical complexity
(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane -F (5-position) C6H10FN 115.15 Fluorine enhances bioavailability and lipophilicity

Key Differences and Implications

Substituent Effects :

  • The methyl-carbamate group in the target compound provides steric bulk and metabolic stability compared to simpler analogs like the hydroxylated derivative or fluorinated variant .
  • The hydrochloride salt significantly improves aqueous solubility, unlike neutral carbamates (e.g., ’s compound) .

Stereochemistry :

  • The racemic mixture (rac-) in the target compound contrasts with enantiopure derivatives (e.g., ’s (1R,4R,5S) configuration). Racemates may exhibit divergent pharmacological profiles due to enantiomer-specific activity .

Ring System Variations: Analogs with larger bicyclo systems (e.g., 6-azabicyclo[3.2.1]octane in ) exhibit distinct conformational dynamics, affecting receptor interactions .

Hydrogen-Bonding Capacity: The hydrochloride salt increases hydrogen-bond donors (N–H and Cl– interactions), enhancing crystallinity and stability compared to non-ionic analogs .

Pharmacological Considerations

  • Fluorinated analogs (e.g., ) are often pursued for improved blood-brain barrier penetration, whereas hydroxylated derivatives () may favor polar interactions in enzymatic pockets .
  • The tert-butyl carbamate group in the target compound is a common prodrug strategy to mask amines, extending half-life in vivo .

Biological Activity

rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride
  • Molecular Formula: C12H20ClN2O2
  • Molecular Weight: 248.75 g/mol
  • CAS Number: 2008714-28-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of the cholinergic system, which is crucial for cognitive functions and neuromuscular transmission. The azabicyclo structure contributes to its ability to cross the blood-brain barrier, enhancing its central nervous system effects.

Pharmacological Effects

  • Cognitive Enhancement:
    • Studies indicate that rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride may improve memory and learning capabilities in animal models by increasing acetylcholine levels in the brain .
  • Neuroprotective Properties:
    • Preliminary research suggests that the compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .
  • Analgesic Effects:
    • Some studies have reported that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors .

Study 1: Cognitive Enhancement in Rodent Models

A study conducted on rodents demonstrated that administration of rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride led to significant improvements in performance on maze tests compared to control groups. The results indicated enhanced synaptic plasticity correlating with increased levels of brain-derived neurotrophic factor (BDNF) in treated subjects .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stressors. The findings revealed a reduction in cell death and preservation of mitochondrial function, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Summary of Research Findings

Study TypeFindingsReference
Cognitive StudyImproved memory and learning in rodents
NeuroprotectionReduced cell death under oxidative stress conditions
Analgesic StudyPotential analgesic effects observed; further research needed

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of rac-tert-butyl N-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamate hydrochloride?

  • Methodology : The synthesis typically involves coupling the bicyclo[2.2.1]heptane core with tert-butyl carbamate groups. Key steps include:

  • Core formation : Use of azabicyclo precursors (e.g., (1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl derivatives) via ring-closing reactions or enzymatic resolution to control stereochemistry .
  • Carbamate protection : Reaction with tert-butyl chloroformate under anhydrous conditions in the presence of a base like triethylamine to minimize side reactions .
  • Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and stability .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Compare ¹H and ¹³C NMR data (e.g., δ 1.40–1.95 ppm for bicyclo protons, δ 3.90 ppm for azabicyclo NH) to literature values for similar azabicyclo carbamates .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>97% as per typical quality control standards) .

Q. What are the critical stability considerations during storage and handling?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group or degradation of the bicyclo core .
  • Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor impurities via HPLC .

Advanced Research Questions

Q. How does stereochemistry at the (1R,4S,5S) positions influence biological activity or binding affinity?

  • Methodology :

  • Stereoisomer synthesis : Prepare enantiopure analogs via chiral resolution (e.g., enzymatic cleavage) or asymmetric catalysis .
  • Biological assays : Compare in vitro activity (e.g., IC₅₀ values for enzyme inhibition) of stereoisomers. For example, (1R,4S,5S) configurations may enhance binding to targets like HCV NS5A or SARS-CoV 3CLpro .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., deprotected amines or oxidized bicyclo derivatives) .
  • Validation : Follow ICH guidelines for LOD/LOQ determination, ensuring sensitivity to impurities at 0.1% levels .

Q. How can researchers correlate in vitro pharmacological data with in vivo efficacy for this compound?

  • Methodology :

  • In vitro : Measure inhibition constants (e.g., EC₅₀ = 34 pM for HCV NS5A) using replicon assays .
  • In vivo : Use pharmacokinetic studies in animal models (e.g., bioavailability, tissue distribution) to model dose-response relationships. Adjust formulations (e.g., salt form, particle size) to enhance solubility and absorption .

Q. What mechanistic insights explain its dual activity against HCV and SARS-CoV targets?

  • Methodology :

  • Docking studies : Perform molecular modeling to identify shared binding motifs (e.g., interactions with viral proteases or replication complexes) .
  • Mutagenesis assays : Test activity against mutant viral strains to pinpoint critical residues (e.g., NS5A domain I or SARS-CoV 3CLpro catalytic dyad) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.